4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate
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Overview
Description
4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity. The presence of both amino and pyridine groups further enhances its versatility in chemical synthesis and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of a pyridine derivative with a hydrazine compound, followed by cyclization to form the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)benzenesulfonamide: Known for its use as a serine protease inhibitor.
2-aminothiazole derivatives: These compounds have diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate apart is its unique combination of a pyrazolone core with amino and pyridine groups. This structure provides a versatile platform for chemical modifications and potential therapeutic applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydropyrazol-3-one;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.C2H2O4/c11-4-3-8-9(13-14-10(8)15)7-2-1-5-12-6-7;3-1(4)2(5)6/h1-2,5-6H,3-4,11H2,(H2,13,14,15);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCVJJXFWPYTFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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